Tetramethylammonium hydrogen sulfate

Descripción general

Descripción

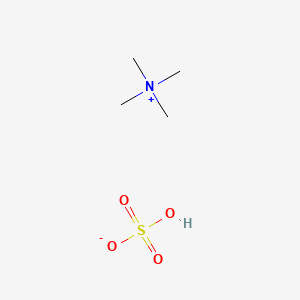

Tetramethylammonium hydrogen sulfate (TMAS) is an inorganic salt composed of four methyl groups attached to an ammonium ion, and a sulfate anion. It is a colorless, water-soluble compound with a variety of industrial and scientific applications. It is used as a reagent for the synthesis of organic compounds, as a catalyst in chemical reactions, and as an electrolyte in electrochemical experiments. In addition, it has been studied for its effects on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Phase Transfer Catalyst

Tetramethylammonium hydrogen sulfate is often used as a phase transfer catalyst . In this role, it facilitates the migration of a reactant from one phase to another, typically from an aqueous phase into an organic phase. This is particularly useful in reactions where one reactant is soluble in an organic phase but not in water, or vice versa.

Derivatizing Agent for GC-MS Applications

It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications . In this context, a derivatizing agent is a chemical that reacts with a given analyte to produce a derivative that can be more easily detected or that is more stable than the original analyte.

Ferroelectric Material

Crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °C to 40 °C . Ferroelectric materials have a spontaneous electric polarization that can be reversed by the application of an external electric field. They are used in many devices, including capacitors, memory devices, and sensors.

Polymer Synthesis

Tetramethylammonium hydrogen sulfate monohydrate can be used as a phase transfer catalyst in polymer synthesis . It can help to increase the reaction rate and improve the yield of the polymer.

Facilitator of Organic Reactions

Tetrahexylammonium hydrogensulfate, a similar compound, can be used as a phase-transfer agent to facilitate certain organic reactions in a two-liquid phase system . For example, it can facilitate the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate .

Mecanismo De Acción

Target of Action

Tetramethylammonium hydrogen sulfate primarily targets nicotinic and muscarinic acetylcholine (ACh) receptors . These receptors play a crucial role in neurotransmission in both sympathetic and parasympathetic ganglia .

Mode of Action

The compound interacts with its targets in a two-step process. Initially, it stimulates the receptors, leading to an increase in neurotransmission . Following this, it blocks the receptors, thereby inhibiting neurotransmission . It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Biochemical Pathways

Its role as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry (gc-ms) applications suggests that it may influence a variety of biochemical reactions .

Pharmacokinetics

Its use in chemical synthesis and pharmacological research indicates that it likely has properties that allow it to interact effectively with biological systems .

Result of Action

In terms of molecular and cellular effects, Tetramethylammonium hydrogen sulfate’s action on nicotinic and muscarinic ACh receptors can lead to changes in neurotransmission . In skeletal muscle, it initially causes fasciculations, then paralysis, as a result of the depolarization from stimulation of nicotinic ACh receptors .

Action Environment

It’s worth noting that crystals of tetramethylammonium hydrogen sulfate monohydrate generally exhibit ferroelectricity in the temperature range from -104 °c to 40 °c .

Propiedades

IUPAC Name |

hydrogen sulfate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTYPCUOWWOADE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230376 | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylammonium hydrogen sulfate | |

CAS RN |

80526-82-5 | |

| Record name | Tetramethylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

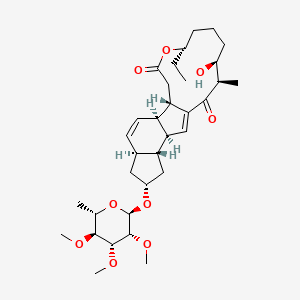

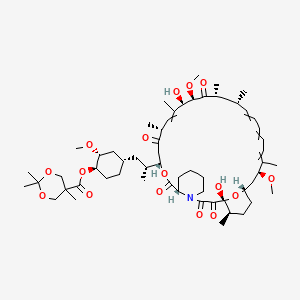

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

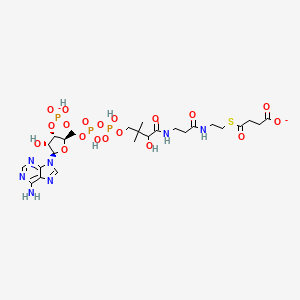

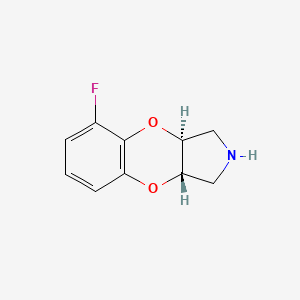

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

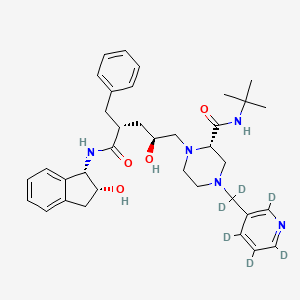

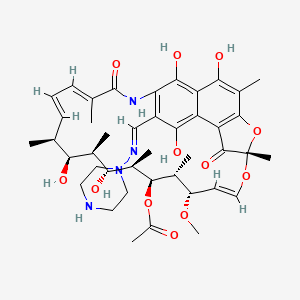

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

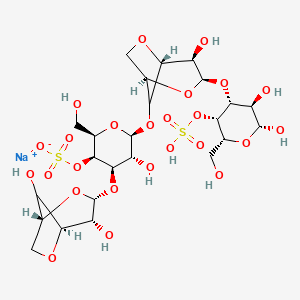

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)